molecular formula C19H19N3O5S B2756229 Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate CAS No. 952988-47-5

Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2756229
CAS No.: 952988-47-5
M. Wt: 401.44
InChI Key: IZYFLYHSDWDLCT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound featuring a combination of isoxazole, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amide Bond Formation: The isoxazole derivative is then coupled with a thiazole derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole and isoxazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The isoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within biological systems. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(2-(5-phenylisoxazol-3-yl)acetamido)thiazol-4-yl)acetate
  • Ethyl 2-(2-(2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate

Uniqueness

Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s ability to participate in hydrogen bonding and can affect its overall lipophilicity, potentially altering its biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[2-[[2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-3-26-18(24)10-14-11-28-19(20-14)21-17(23)9-13-8-16(27-22-13)12-4-6-15(25-2)7-5-12/h4-8,11H,3,9-10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYFLYHSDWDLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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